

Benzyltrimethylsilane: A Foundational Aromatic Silicon Compound for Advanced Synthesis

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Compound of Interest

Compound Name: **Benzyltrimethylsilane**

Cat. No.: **B1265640**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylsilane (BTMS) is a foundational organosilicon compound that has garnered significant interest in modern synthetic chemistry. Its unique reactivity, stability, and ease of handling make it a valuable reagent in a variety of chemical transformations. Organosilanes, in general, are crucial synthetic intermediates, serving as protecting groups and participating in carbon-carbon bond-forming reactions.^[1] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of **benzyltrimethylsilane**, with a focus on its applications in the synthesis of complex molecules, including pharmaceutical analogues.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **benzyltrimethylsilane** are well-documented, providing a solid foundation for its use in various applications.

Physical and Chemical Properties

Quantitative data for **benzyltrimethylsilane** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{16}Si$	[1] [2]
Molecular Weight	164.32 g/mol	[1] [2]
CAS Number	770-09-2	[1]
Appearance	Liquid	[2] [3]
Boiling Point	187-190 °C at 760 mmHg	[3]
Flash Point	58.9 °C	[3]
Density	0.863 g/mL	[2]
InChI Key	MRIWRLGWLWRLJIW- UHFFFAOYSA-N	[3] [4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **benzyltrimethylsilane**.

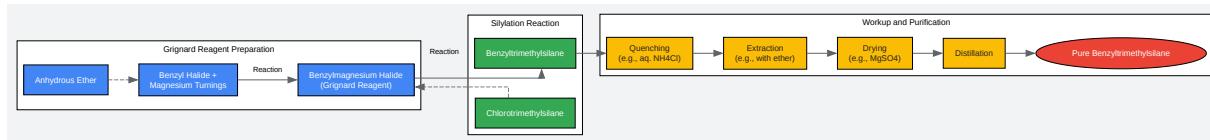
Spectroscopy	Key Features	Reference(s)
1H NMR	Chemical shifts corresponding to the trimethylsilyl and benzyl protons.	-
^{13}C NMR	Signals for the carbon atoms of the trimethylsilyl and benzyl groups.	[4]
^{29}Si NMR	Characteristic chemical shift for the silicon atom.	[4]
Mass Spectrometry	Molecular ion peak and fragmentation pattern consistent with the structure.	-

Synthesis of Benzyltrimethylsilane

The most common laboratory-scale synthesis of **benzyltrimethylsilane** involves the reaction of a benzyl Grignard reagent with a trimethylsilyl halide, or the reaction of benzylmagnesium halide with chlorotrimethylsilane.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **benzyltrimethylsilane** via a Grignard reaction.



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General workflow for the synthesis of **benzyltrimethylsilane**.

Representative Experimental Protocol: Grignard Synthesis

The following is a representative protocol for the synthesis of **benzyltrimethylsilane** based on standard Grignard reaction procedures. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Magnesium turnings
- Benzyl chloride (or bromide)

- Chlorotrimethylsilane
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Preparation of the Grignard Reagent:
 - Place magnesium turnings in the three-necked flask.
 - Add a small crystal of iodine to activate the magnesium.[5]
 - In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether.
 - Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.[5]

- Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[\[6\]](#)
- Reaction with Chlorotrimethylsilane:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of chlorotrimethylsilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Workup and Purification:
 - Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - Purify the crude product by distillation under reduced pressure to obtain pure **benzyltrimethylsilane**.

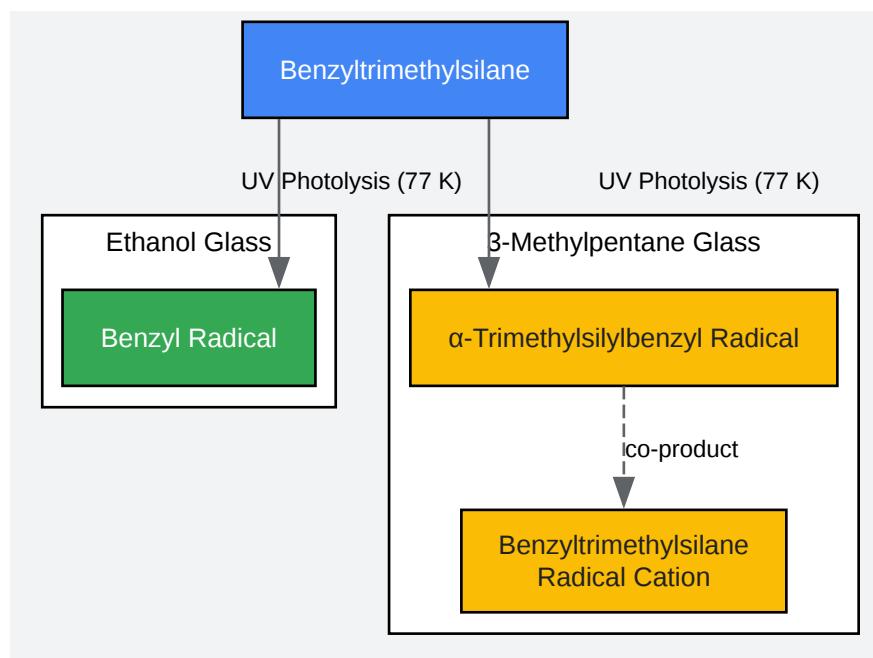
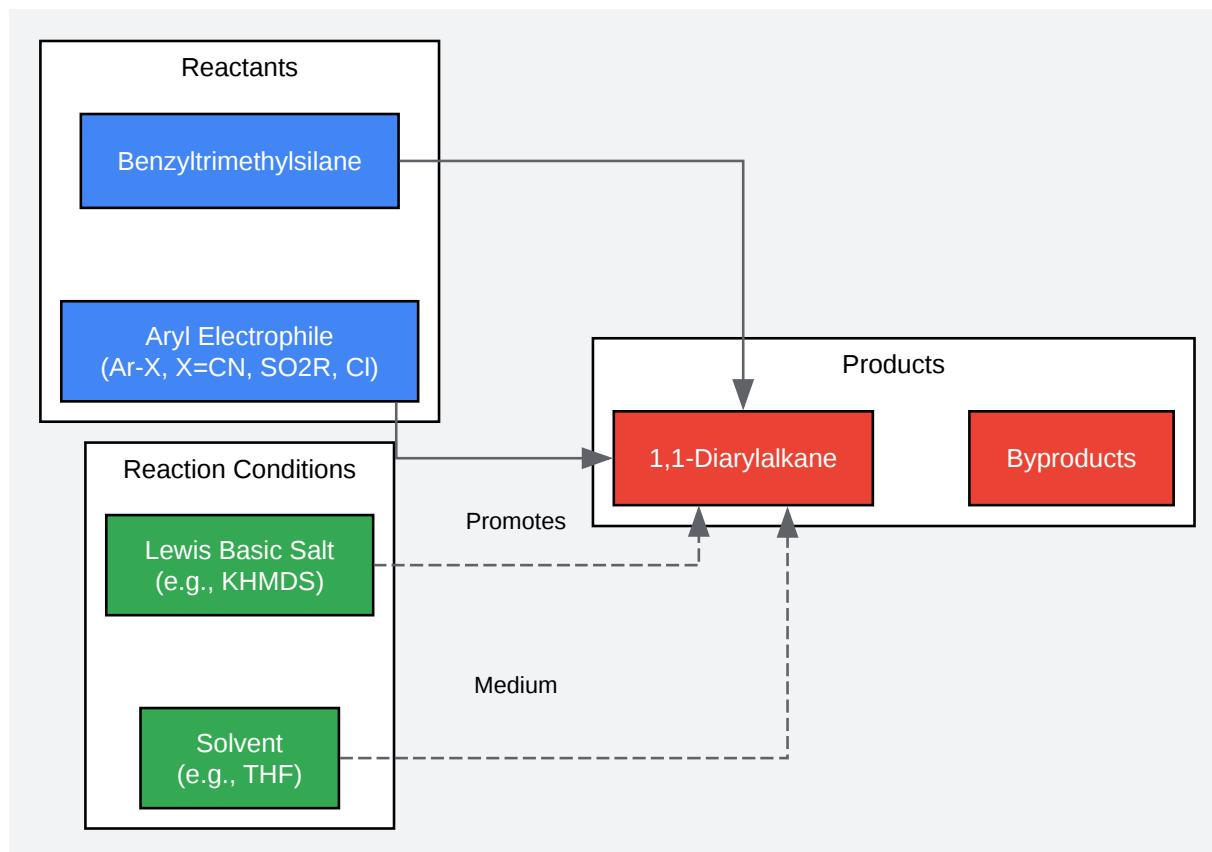
Key Reactions and Applications

Benzyltrimethylsilane is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Lewis Basic Salt-Promoted Arylation for the Synthesis of 1,1-Diarylalkanes

A significant application of **benzyltrimethylsilane** is its use in the synthesis of 1,1-diarylalkanes through a Lewis basic salt-promoted coupling with aromatic electrophiles.^[8] This method is advantageous as it avoids the use of transition metals and provides a modular and selective approach to these valuable structures, which are found in many biologically active molecules.^{[8][9][10][11]} The utility of this method has been demonstrated in the synthesis of pharmaceutical analogues.^[8]

General Reaction Scheme: The reaction involves the activation of the **benzyltrimethylsilane** by a Lewis basic salt, which facilitates the coupling with an aryl nitrile, sulfone, or chloride to form the corresponding 1,1-diarylalkane.^[8]



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